molecular formula C17H17NO3S B2983145 Ethyl 4-(2-(methylthio)benzamido)benzoate CAS No. 713106-86-6

Ethyl 4-(2-(methylthio)benzamido)benzoate

Cat. No.: B2983145
CAS No.: 713106-86-6
M. Wt: 315.39
InChI Key: PEVMKFKLTFEGSP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(methylthio)benzamido)benzoate is an organic compound with the molecular formula C17H17NO3S It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a benzamido group, and a methylthio substituent on the benzene ring

Scientific Research Applications

Ethyl 4-(2-(methylthio)benzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(methylthio)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylthio)benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Comparison with Similar Compounds

Ethyl 4-(2-(methylthio)benzamido)benzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(2-(ethylthio)benzamido)benzoate: Similar structure but with an ethylthio group instead of a methylthio group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

IUPAC Name

ethyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVMKFKLTFEGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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